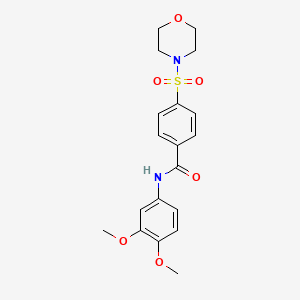
N-(3,4-dimethoxyphenyl)-4-(morpholinosulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-4-(morpholinosulfonyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMSB and is a member of the benzamide family of compounds. The chemical structure of DMSB consists of a benzamide group attached to a morpholinosulfonyl group and a 3,4-dimethoxyphenyl group.
Mécanisme D'action
The mechanism of action of DMSB is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. DMSB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, DMSB may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
DMSB has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. DMSB has also been shown to have anti-angiogenic properties, meaning that it can prevent the formation of new blood vessels that are necessary for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DMSB has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been extensively studied, and its properties and mechanisms of action are well understood. However, there are some limitations to the use of DMSB in lab experiments. It has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its anti-cancer properties may make it difficult to use in experiments that are not related to cancer research.
Orientations Futures
There are several future directions for the study of DMSB. One potential application is in the development of new cancer therapies. DMSB has been shown to have anti-cancer properties, and further research could lead to the development of new drugs that are based on its chemical structure. Additionally, DMSB could be investigated as a potential treatment for other diseases that involve inflammation, such as rheumatoid arthritis. Finally, further research could be done to better understand the mechanism of action of DMSB and to identify other enzymes and signaling pathways that it may be able to target.
Conclusion
In conclusion, N-(3,4-dimethoxyphenyl)-4-(morpholinosulfonyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its anti-cancer and anti-inflammatory properties make it a promising candidate for the development of new therapies. While there are some limitations to its use in lab experiments, its well-understood properties and mechanisms of action make it a valuable tool for researchers. Further research is needed to fully understand the potential of DMSB and to identify new applications for this compound.
Méthodes De Synthèse
The synthesis of DMSB involves the reaction of 3,4-dimethoxyaniline with benzoyl chloride in the presence of a base. The resulting product is then reacted with morpholine and sulfonyl chloride to form DMSB. The synthesis of DMSB is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
DMSB has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer properties and has been investigated as a potential treatment for various types of cancer. DMSB has also been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-17-8-5-15(13-18(17)26-2)20-19(22)14-3-6-16(7-4-14)28(23,24)21-9-11-27-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDJOQMKTYHLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

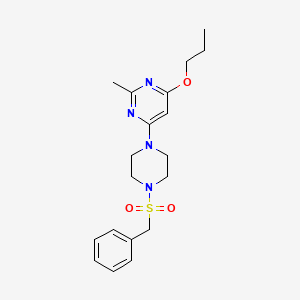
![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2949671.png)

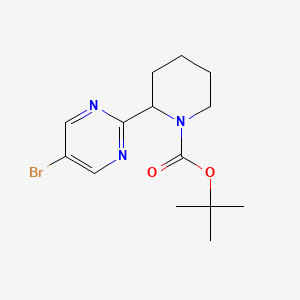

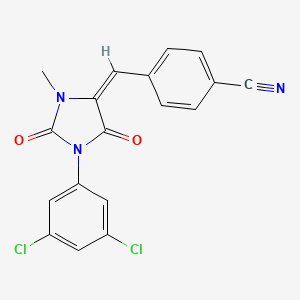
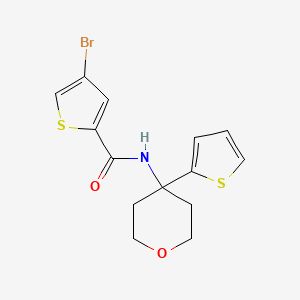
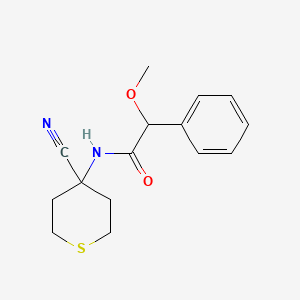
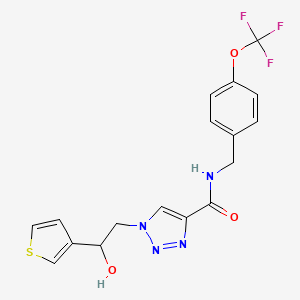
![1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2949684.png)
![N-(4-bromophenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2949686.png)
![3-[4-(Aminomethyl)phenyl]-2,2-dimethylpropanoic acid hydrochloride](/img/structure/B2949687.png)
![3-iodo-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2949689.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2949691.png)